molecular formula C14H13BrN4 B10876068 2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B10876068
M. Wt: 317.18 g/mol
InChI Key: STALAHHNRLDFBS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 4-bromophenyl group and three methyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclization to Form the Pyrazolo[3,4-d]pyridazine Core: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound, often under reflux conditions in the presence of a catalyst.

    Introduction of the 4-Bromophenyl Group: This step involves a substitution reaction where the bromophenyl group is introduced, typically using a halogenation reaction with bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyridazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine: Lacks the bromine atom, which may affect its biological activity and reactivity.

    2-(4-Chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.

    2-(4-Methylphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine: Substitution with a methyl group instead of bromine, which may alter its chemical and biological properties.

Uniqueness

The presence of the 4-bromophenyl group in 2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine imparts unique reactivity and potential biological activities compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13BrN4

Molecular Weight

317.18 g/mol

IUPAC Name

2-(4-bromophenyl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C14H13BrN4/c1-8-13-10(3)19(12-6-4-11(15)5-7-12)18-14(13)9(2)17-16-8/h4-7H,1-3H3

InChI Key

STALAHHNRLDFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=C(C=C3)Br)C)C

Origin of Product

United States

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